molecular formula C9H7LiN2O2 B2752280 Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate CAS No. 2241128-54-9

Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate

Cat. No.: B2752280
CAS No.: 2241128-54-9
M. Wt: 182.11
InChI Key: UBTHGXGSKRLDFG-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate is a compound that combines lithium with an imidazo[1,5-a]pyridine derivative. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The unique structure of the imidazo[1,5-a]pyridine moiety imparts specific properties that can be exploited in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate typically involves the reaction of imidazo[1,5-a]pyridine derivatives with lithium salts. One common method is the reaction of imidazo[1,5-a]pyridine-7-carboxylic acid with lithium hydroxide in an appropriate solvent, such as ethanol or water, under reflux conditions. The reaction proceeds as follows:

Imidazo[1,5-a]pyridine-7-carboxylic acid+LiOHLithium(1+) ion 2-imidazo[1,5-a]pyridin-7-ylacetate+H2O\text{Imidazo[1,5-a]pyridine-7-carboxylic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} Imidazo[1,5-a]pyridine-7-carboxylic acid+LiOH→Lithium(1+) ion 2-imidazo[1,5-a]pyridin-7-ylacetate+H2​O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The imidazo[1,5-a]pyridine moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazo[1,5-a]pyridine moiety

    Reduction: Reduced derivatives of the imidazo[1,5-a]pyridine moiety

    Substitution: Substituted imidazo[1,5-a]pyridine derivatives with different cations

Scientific Research Applications

Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as luminescent compounds and coordination polymers.

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate involves its interaction with specific molecular targets and pathways. The imidazo[1,5-a]pyridine moiety can interact with various enzymes and receptors, modulating their activity. Additionally, the lithium ion can influence cellular signaling pathways, particularly those involved in mood regulation and neuroprotection.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-3-yl}acetate
  • Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-5-yl}acetate
  • Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-6-yl}acetate

Uniqueness

Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate is unique due to the specific positioning of the imidazo[1,5-a]pyridine moiety, which can influence its chemical reactivity and biological activity. The 7-position substitution provides distinct electronic and steric properties compared to other positional isomers, making it a valuable compound for various applications.

Properties

IUPAC Name

lithium;2-imidazo[1,5-a]pyridin-7-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.Li/c12-9(13)4-7-1-2-11-6-10-5-8(11)3-7;/h1-3,5-6H,4H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTHGXGSKRLDFG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN2C=NC=C2C=C1CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241128-54-9
Record name lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate
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